2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-22(2)15-18-13(19-16(20-15)24-3)9-17-14(23)8-11-10-6-4-5-7-12(10)25-21-11/h4-7H,8-9H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGVXPIIVVMFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group like an amine or halide .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Mannich bases, including derivatives like the compound , as anticancer agents. The incorporation of benzoxazole moieties has been associated with enhanced cytotoxicity against several cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant activity against human colon cancer cell lines and leukemic cells, suggesting that the benzoxazole framework may contribute to their biological efficacy .
Antimicrobial Properties
The benzoxazole derivatives have been reported to exhibit antimicrobial activity. Research indicates that modifications to the benzoxazole structure can lead to compounds with potent antifungal properties. For example, derivatives similar to the target compound have shown effectiveness against Candida species, indicating a potential application in treating fungal infections .
Bioavailability and Metabolic Stability
Studies have indicated that derivatives of benzoxazole can exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This is crucial for developing effective pharmaceutical agents that require sustained activity in vivo .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Linked Acetamide Derivatives ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted analogs (e.g., 6b , 6c ) share the acetamide backbone but differ in their heterocyclic systems. Key distinctions include:
- Core Heterocycles : The target compound uses benzoxazole and triazine, whereas triazole derivatives incorporate naphthalene and triazole rings.
- Synthesis : Triazole analogs are synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes . In contrast, the target compound likely requires nucleophilic substitution on the triazine ring followed by coupling to a benzoxazole acetic acid derivative.
- Spectroscopic Features: IR: Triazole acetamides show C=O stretches at ~1670–1682 cm⁻¹, comparable to the target compound’s expected acetamide C=O (~1650–1700 cm⁻¹) . NMR: The triazole proton in 6b resonates at δ 8.36 ppm, while the triazine’s dimethylamino group in the target compound would likely appear as a singlet near δ 3.0–3.5 ppm.
| Feature | Target Compound | Triazole Derivatives (e.g., 6a–c) |
|---|---|---|
| Core Heterocycles | Benzoxazole + triazine | Triazole + naphthalene |
| Key Substituents | Dimethylamino, methoxy | Nitro, phenyl |
| Synthesis Method | Nucleophilic substitution + coupling | Click chemistry (Cu-catalyzed cycloaddition) |
| Reaction Time | Not specified | 6–8 hours at room temperature |
| C=O IR Stretch (cm⁻¹) | ~1650–1700 (estimated) | 1671–1682 |
Thiazolidinone-Coumarin Acetamide Derivatives ()
Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a–l) feature acetamide linkages to thiazolidinone and coumarin systems. Comparisons include:
- Heterocyclic Diversity: The target compound lacks thiazolidinone and coumarin moieties but shares the acetamide functional group.
- Synthesis: Thiazolidinone derivatives are synthesized via ZnCl₂-catalyzed cyclocondensation of hydrazides with mercaptoacetic acid under reflux . This contrasts with the milder conditions (e.g., room temperature) used for triazole analogs.
- Reaction Time: Thiazolidinone synthesis requires 10–12 hours of reflux, longer than triazole derivatives’ 6–8 hours at room temperature .
| Feature | Target Compound | Thiazolidinone-Coumarin Derivatives (3a–l) |
|---|---|---|
| Core Heterocycles | Benzoxazole + triazine | Thiazolidinone + coumarin |
| Catalyst | Not specified | ZnCl₂ |
| Reaction Conditions | Unreported | Reflux in 1,4-dioxane |
| Reaction Time | Unreported | 10–12 hours |
Functional Group Impact on Properties
- Electron-Withdrawing Groups: Nitro-substituted triazole derivatives (e.g., 6b, 6c) exhibit downfield NMR shifts (e.g., δ 8.61 ppm for aromatic protons in 6c) due to electron withdrawal, whereas the target compound’s methoxy and dimethylamino groups would shield nearby protons .
- Solubility: The triazine’s dimethylamino group in the target compound likely enhances water solubility compared to the lipophilic naphthalene in 6a–c.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a synthetic derivative that incorporates both a benzoxazole moiety and a triazine component. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzoxazole ring which is known for its diverse biological activities, combined with a dimethylamino-substituted triazine.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. The compound has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
Research indicates that benzoxazole derivatives exhibit cytotoxic effects on these cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 0.5 to 10 µM depending on the specific derivative and cell line tested .
Antimicrobial Activity
Benzoxazole derivatives have also been noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed against several strains:
- Staphylococcus aureus
- Escherichia coli
In vitro studies revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL for both bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Studies suggest that the compound can reduce levels of TNF-alpha and IL-6 in cellular models of inflammation .
Case Studies
- Anticancer Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its potential as an antibiotic agent.
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often influenced by structural modifications. Substituents on the benzoxazole ring and variations in the triazine component can enhance or diminish activity. For example, halogenation at specific positions has been shown to increase potency against certain cancer cell lines .
Q & A
Q. Methodology :
- Synthesis : A typical approach involves refluxing precursors (e.g., substituted benzoxazole derivatives and triazine-containing amines) in absolute ethanol with glacial acetic acid as a catalyst. Post-reflux, solvent removal under reduced pressure and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yield the final product .
- Characterization : Confirm structure and purity using:
Basic: How is the compound’s biological activity initially screened in vitro?
Q. Methodology :
- Target Assays : Screen against enzyme targets (e.g., kinases or proteases) linked to the triazine moiety’s inhibitory properties. Use fluorometric or colorimetric assays (e.g., ATPase activity for kinases) .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ values calculated using nonlinear regression models .
Advanced: How can computational tools optimize reaction conditions for higher yields?
Q. Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers. Adjust solvent polarity (e.g., DMF vs. ethanol) to stabilize reactive species .
- Machine Learning : Train models on existing triazine reaction datasets to predict optimal stoichiometry, temperature (e.g., 80–100°C), and catalyst loading .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Q. Methodology :
- Statistical DoE : Apply factorial design to test variables (e.g., compound concentration, incubation time). For example, a 2³ design (concentration, pH, temperature) identifies confounding factors .
- Reproducibility Checks : Cross-validate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for the benzoxazole-triazine scaffold?
Q. Methodology :
- Analog Synthesis : Modify substituents on the benzoxazole (e.g., electron-withdrawing groups at position 3) and triazine (e.g., dimethylamino vs. methoxy groups). Compare IC₅₀ trends .
- Molecular Docking : Map interactions between the triazine moiety and ATP-binding pockets (e.g., using AutoDock Vina). Correlate binding scores (ΔG) with experimental activity .
Advanced: How to validate analytical methods for detecting degradation products under varying pH?
Q. Methodology :
- Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral (water), and basic (NaOH, pH 12) conditions at 40°C. Monitor via LC-MS for hydrolyzed products (e.g., benzoxazole ring opening) .
- Validation Parameters : Calculate recovery rates (98–102%), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Advanced: What experimental designs minimize byproduct formation during triazine-amide coupling?
Q. Methodology :
- Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor amide bond formation over triazine hydrolysis .
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) with DMAP in anhydrous DCM. Monitor reaction progress via TLC (Rf = 0.4 in 1:1 EtOAc/hexane) .
Advanced: How to assess environmental fate using computational models?
Q. Methodology :
- QSAR Models : Predict biodegradability (e.g., BIOWIN) and aquatic toxicity (e.g., ECOSAR) based on logP (calculated ~2.5) and functional groups .
- Photodegradation Studies : Simulate UV exposure (λ = 254 nm) in water, tracking half-life via HPLC. Identify photoproducts (e.g., demethylated triazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
